molecular formula C8H6ClF3Zn B1602150 3-(Trifluoromethyl)benzylzinc chloride solution CAS No. 480438-42-4

3-(Trifluoromethyl)benzylzinc chloride solution

Cat. No. B1602150
M. Wt: 260 g/mol
InChI Key: UEALDMCKGWKINH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)benzylzinc chloride is an organozinc reagent with the linear formula F3CC6H4CH2ZnCl . It is typically available as a 0.5M solution in tetrahydrofuran (THF) . The molecular weight of this compound is 259.97 .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzylzinc chloride can be represented by the SMILES string FC(F)(F)c1cccc(C[Zn]Cl)c1 . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group and a benzylzinc chloride group attached .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)benzylzinc chloride has a boiling point of 65°C and a density of 0.986 g/mL at 25°C . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Summary of the Application

Trifluoromethylpyridine (TFMP) and its derivatives, which include “3-(Trifluoromethyl)benzylzinc chloride solution”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Biomedical Industry

Summary of the Application

“3-(Trifluoromethyl)benzylzinc chloride solution” is used in the biomedical industry for its potential in the synthesis of various drugs . The solution’s active compound, “3-(Trifluoromethyl)benzylzinc chloride”, has high reactivity, allowing it to effectively participate in organic reactions for drug synthesis .

Safety And Hazards

3-(Trifluoromethyl)benzylzinc chloride is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

chlorozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEALDMCKGWKINH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C(F)(F)F.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzylzinc chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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